molecular formula C21H21N3O B3304324 1-[(2-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole CAS No. 921779-87-5

1-[(2-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole

Cat. No.: B3304324
CAS No.: 921779-87-5
M. Wt: 331.4 g/mol
InChI Key: ASNYZGODBPJTKM-UHFFFAOYSA-N
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Description

1-[(2-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, followed by the introduction of the oxadiazole ring and the methylphenylmethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-[(2-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.

Scientific Research Applications

1-[(2-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and oxadiazole-containing compounds. Examples include:

  • Indole-3-acetic acid
  • 1,3,4-thiadiazole derivatives

Uniqueness

1-[(2-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[1-[(2-methylphenyl)methyl]indol-2-yl]-5-propan-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-14(2)20-22-23-21(25-20)19-12-16-9-6-7-11-18(16)24(19)13-17-10-5-4-8-15(17)3/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNYZGODBPJTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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